molecular formula C10H20N4 B8021514 N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8021514
M. Wt: 196.29 g/mol
InChI Key: KVGYNDZARYCSEI-UHFFFAOYSA-N
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Description

N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a compound belonging to the pyrazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization and functionalization steps. One common method involves the reaction of 3-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions to yield the desired diamine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Key factors in industrial production include the choice of solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-butyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-N-butyl-1-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-4-5-6-12-10-9(11)7-14(13-10)8(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGYNDZARYCSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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